3,4-Dihydro-2H-benzo[b]oxepin-5-one

Catalog No.
S1894937
CAS No.
6786-30-7
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dihydro-2H-benzo[b]oxepin-5-one

CAS Number

6786-30-7

Product Name

3,4-Dihydro-2H-benzo[b]oxepin-5-one

IUPAC Name

3,4-dihydro-2H-1-benzoxepin-5-one

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6H,3,5,7H2

InChI Key

KNTMEDNZPJADJU-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=CC=CC=C2OC1

Canonical SMILES

C1CC(=O)C2=CC=CC=C2OC1

3,4-Dihydro-2H-benzo[b]oxepin-5-one is an organic compound classified within the benzoxepine family. It features a fused benzene and oxepin ring system, characterized by a ketone functional group located at the 5-position of the oxepin ring. Its molecular formula is C10H9NO, and it is recognized for its electrophilic nature, allowing it to engage in various

  • Organic synthesis: The presence of a ketone functional group (C=O) and a cyclic ether (oxepin) makes 3,4-Dihydro-2H-benzo[b]oxepin-5-one a potential building block for more complex organic molecules. Researchers might utilize it as a starting material or intermediate in the synthesis of other organic compounds with desired properties.
  • Medicinal chemistry: The ketone and cyclic ether functionalities are also found in many bioactive molecules. While there is no published research on the specific activity of 3,4-Dihydro-2H-benzo[b]oxepin-5-one itself, researchers might explore its potential as a scaffold for the development of new drugs or other therapeutic agents [].

  • Oxidation: The compound can be oxidized to form derivatives that may exhibit different biological activities or chemical properties.
  • Reduction: The ketone functional group can be reduced to an alcohol, leading to the formation of different products.
  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxepin structure, modifying its reactivity and biological activity .

This compound exhibits significant biological activity, particularly as an inhibitor of protein-tyrosine kinases (PTKs), which are vital in regulating cellular processes such as growth and differentiation. Notable targets include ErbB1, ErbB2, c-Met, ALK, FGFR1, RET, and KDR. The inhibition of these kinases leads to decreased phosphorylation of downstream proteins, affecting pathways like MAPK/ERK and PI3K/Akt. This mechanism suggests potential therapeutic applications in cancer treatment by reducing cell proliferation and promoting apoptosis in malignant cells .

The synthesis of 3,4-Dihydro-2H-benzo[b]oxepin-5-one typically involves cyclization reactions of appropriate precursors. One common method includes:

  • Intramolecular Oxidative Coupling: This involves diphenols reacting under specific conditions.
  • Rearrangement: Following the coupling reaction, acetic anhydride and a trace amount of sulfuric acid are used to facilitate rearrangement.

While industrial production methods are not extensively documented, the scalability of these synthetic routes can be adapted for larger-scale production .

3,4-Dihydro-2H-benzo[b]oxepin-5-one has several applications across different fields:

  • Medicinal Chemistry: Investigated for sedative-hypnotic effects and potential therapeutic properties.
  • Materials Science: Its unique structural properties make it a candidate for developing novel materials with specific characteristics.
  • Biological Studies: Used to explore interactions with biological molecules and assess therapeutic potential .

Research indicates that 3,4-Dihydro-2H-benzo[b]oxepin-5-one interacts specifically with various protein-tyrosine kinases. These interactions are crucial for understanding its role in cellular signaling pathways and its potential as a therapeutic agent. Studies focus on how these interactions modulate cellular functions such as proliferation and apoptosis in cancer cells .

Several compounds share structural or functional similarities with 3,4-Dihydro-2H-benzo[b]oxepin-5-one. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
2-PyranoneOxygen heterocycleExhibits diverse reactivity; used in synthetic chemistry.
7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-oneHalogenated derivativeEnhanced reactivity due to bromine substitution; potential for varied biological activity.
CoumarinsBenzenoid structureKnown for anticoagulant properties; shares electrophilic character with 3,4-Dihydro-2H-benzo[b]oxepin-5-one.

Uniqueness

The uniqueness of 3,4-Dihydro-2H-benzo[b]oxepin-5-one lies in its specific inhibition profile against protein-tyrosine kinases compared to similar compounds. While other benzoxepines may exhibit similar structural features or reactivity patterns, the selective action on PTKs positions this compound as a valuable candidate in medicinal chemistry research focused on targeted cancer therapies .

Traditional synthetic approaches for constructing benzoxepine scaffolds have relied primarily on established organic transformation methods that enable the formation of seven-membered oxygen-containing heterocycles. The intramolecular oxidative coupling of diphenols represents one of the earliest documented methodologies, where rearrangement occurs in the presence of acetic anhydride and catalytic amounts of sulfuric acid . This classical approach involves the formation of intermediate phenolic compounds that undergo cyclization to generate the benzoxepine framework.

Ring-closing metathesis has emerged as a particularly effective traditional route for benzoxepine synthesis. The methodology employs salicylaldehydes as starting materials, proceeding through a sequence of oxygen-allylation, Grignard reaction, oxidation, and ring-closing metathesis to afford 1-benzoxepin-5-ones and 1-benzoxepin-5-ols in good yields [2] [3]. This approach has demonstrated significant advantages over previously reported methods due to its straightforward nature and the commercial availability of starting materials.

The cyclopropanation and sequential reductive cleavage of flavones represents another traditional synthetic pathway that has been employed for benzoxepinone construction [2]. However, this method suffers from limitations including lack of conciseness and reliance on specialized starting materials. Similarly, the reaction of bromoalkyl ketones through sequential reduction and oxidation has been utilized, though with comparable drawbacks regarding synthetic efficiency [2].

Traditional synthetic routes have also encompassed the silylation of dihydrobenzoxepinone followed by desilylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and collidine [2]. While these methods have provided access to benzoxepinone structures, they generally require multiple synthetic steps and harsh reaction conditions that limit their practical applicability for large-scale synthesis.

Catalytic Approaches for Oxepinone Formation

Catalytic methodologies have revolutionized the synthesis of oxepinone structures through the development of metal-catalyzed cyclization reactions. The base-free catalytic Wittig reaction represents a significant advancement in benzoxepinone synthesis, utilizing 3-methyl-1-phenyl-2-phospholene 1-oxide as a precatalyst combined with trimethoxysilane as a reducing agent [4]. This approach employs benzoic acid as a catalyst to facilitate the reduction of phosphane oxide, enabling straightforward two-step synthesis of benzoxepinones.

Gold-catalyzed cycloisomerization reactions have demonstrated exceptional regioselectivity in oxepinone formation from functionalized cyclopropyl alkynes [5]. The optimization of reaction conditions revealed that IPrAuCl combined with silver p-toluenesulfonate (AgOTs) provides yields up to 90% for seven-membered heterocycle formation [5]. The catalyst system IPrAuNTf2 achieved 69% isolated yield when lyophilized prior to reaction, demonstrating the importance of catalyst preparation methods [5].

Radical annulation and sulfonation reactions catalyzed by metal complexes have provided efficient routes to sulfonated benzoxepinone derivatives. The reaction of propargyl chalcones with arylsulfonyl chloride proceeds via radical cascade annulation under laboratory conditions, offering access to six and seven-membered oxygen-containing heterocycles with significant synthetic value [6]. This methodology benefits from the ready availability of propargyl chalcones and commercialized arylsulfonyl chloride reagents.

Enzymatic catalysis has emerged as a promising approach for oxepinone formation through flavin-monooxygenase mediated transformations. The oxepinone-building flavin monooxygenase VibO catalyzes ring-expansive oxygenation through Baeyer-Villiger oxidation mechanisms, converting phenol substrates to oxepin-2(3H)-one motifs as direct products [7]. This biocatalytic approach represents a significant advancement in selective oxepinone synthesis with potential for sustainable manufacturing processes.

The development of phosphane-catalyzed cyclization reactions has provided alternative pathways for benzoxepinone construction. These catalytic systems often require careful optimization of reaction parameters including temperature, solvent selection, and catalyst loading to achieve optimal yields and selectivity for the desired seven-membered ring products [4].

Green Chemistry Applications in Heterocyclic Synthesis

Green chemistry principles have been increasingly applied to benzoxepine synthesis through the implementation of environmentally benign reaction conditions and sustainable synthetic methodologies. Microwave-assisted synthesis represents a significant advancement in green heterocyclic chemistry, enabling rapid reaction completion with enhanced yields and reduced energy consumption [8] [9]. Microwave irradiation at 360 watts under solvent-free conditions has proven effective for quino[2,3-b] [10] benzoxazepine synthesis within remarkably short reaction times [11].

Ultrasound-assisted synthesis provides another green chemistry approach for heterocyclic compound formation, generating cavitation effects that enhance reaction rates and selectivity [8] [12]. The ultrasonic irradiation method has been successfully applied to the synthesis of regioselective heterocyclic products, offering improved efficiency compared to traditional heating methods while reducing overall energy requirements [12].

Solvent-free reaction conditions represent a fundamental green chemistry approach that eliminates organic solvent usage, thereby reducing waste generation and environmental impact [8]. Mechanochemical methods such as ball milling and grinding have been widely implemented for heterocycle synthesis, demonstrating the feasibility of conducting complex cyclization reactions without traditional organic solvents [8].

The utilization of ionic liquids and deep eutectic solvents has emerged as a sustainable alternative to conventional organic solvents in heterocyclic synthesis [8] [13]. These alternative reaction media provide unique properties including low volatility, thermal stability, and recyclability, making them attractive options for environmentally conscious synthetic processes [13]. The choline chloride and oxalic acid deep eutectic solvent system has demonstrated effectiveness in benzoxazole synthesis with enhanced reaction efficiency [9].

Biocatalytic approaches utilizing renewable feedstocks represent the pinnacle of green chemistry applications in heterocyclic synthesis. The use of plant-mediated synthesis methods and biodegradable catalysts offers sustainable pathways for complex molecule construction while minimizing environmental impact [8]. These methodologies align with the principles of atom economy and waste reduction that are central to green chemistry philosophy.

Optimization of Reaction Parameters for Yield Improvement

Systematic optimization of reaction parameters is essential for maximizing yields in benzoxepinone synthesis. Temperature control represents a critical optimization parameter, with studies demonstrating that specific temperature ranges are required for optimal cyclization efficiency [5]. For gold-catalyzed cycloisomerization reactions, temperatures around 80-90°C have proven optimal for achieving high conversion rates while maintaining product selectivity [5].

The optimization of catalyst loading has significant impact on reaction yields and economic viability. Studies have shown that catalyst loadings between 5-10 mol% typically provide the best balance between reaction efficiency and cost-effectiveness [5]. Higher catalyst loadings may lead to side reactions and increased costs, while insufficient catalyst amounts result in incomplete conversion and reduced yields.

Solvent selection critically influences both reaction rates and product yields in benzoxepinone synthesis. Polar aprotic solvents such as dichloromethane and acetonitrile have demonstrated superior performance for many cyclization reactions, providing optimal solvation of reactive intermediates while facilitating ring closure [14]. The solvent polarity effect studies indicate that low polar solvents favor oxepin formation, while medium to high polar solvents lead to alternative product formation [14].

ParameterOptimal RangeYield ImpactReference
Temperature80-90°CUp to 90% yield [5]
Catalyst Loading5-10 mol%Optimal efficiency [5]
Reaction Time15-30 minutesComplete conversion [5]
Solvent PolarityLow-mediumFavors oxepin formation [14]

Reaction time optimization requires careful balance between complete substrate conversion and minimization of side product formation. Microwave-assisted reactions typically achieve optimal yields within 15-30 minutes, representing significant time savings compared to conventional heating methods that may require several hours [9]. The abbreviated reaction times also reduce the potential for thermal decomposition and side reactions that can diminish overall yields.

Reagent stoichiometry optimization plays a crucial role in maximizing product formation while minimizing waste generation. Studies have demonstrated that slight excess of electrophilic reagents (1.1-1.3 equivalents) often provides optimal yields without significant waste of starting materials [15]. The careful optimization of reagent ratios ensures efficient utilization of all synthetic components while achieving maximum product formation.

Mechanistic Studies of Key Cyclization Steps

Mechanistic investigations of benzoxepinone formation have revealed complex multi-step pathways involving various intermediate species and transition states. The radical annulation mechanism for propargyl chalcone cyclization proceeds through initial radical generation followed by intramolecular cyclization to form the seven-membered oxepinone ring [6]. Computational studies have provided detailed insights into the energetic requirements and transition state geometries for these transformations.

The ring-closing metathesis mechanism involves the formation of ruthenium carbene intermediates that facilitate the cyclization process through olefin metathesis pathways [16] [17]. Mechanistic studies have demonstrated that Grubbs second-generation catalysts exhibit superior activity for benzoxepine formation compared to first-generation catalysts, though they also show greater tendency toward undesired olefin isomerization side reactions [18].

Carbonyl ylide cyclization mechanisms have been extensively studied through deuterium labeling experiments and computational modeling. The 1,7-electrocyclization of diene-conjugated carbonyl ylides proceeds through concerted mechanisms with activation barriers of approximately 20 kcal/mol [19] [20]. Mechanistic studies using deuterated reactants have confirmed that the cyclization step is irreversible, with relative reaction rates varying significantly based on substrate substitution patterns [19].

The Baeyer-Villiger oxidation mechanism for enzymatic oxepinone formation involves the activation of molecular oxygen through flavin adenine dinucleotide cofactors [7]. The enzymatic process proceeds through the formation of peroxyflavin intermediates that facilitate the insertion of oxygen atoms into carbon-carbon bonds adjacent to carbonyl groups [7]. This mechanism enables the direct conversion of phenolic substrates to oxepinone products with high selectivity.

Ylide-initiated cyclization mechanisms involve the formation of betaine or oxetane intermediates that subsequently eliminate heteroatom-containing groups to generate the final cyclic products [21]. These mechanisms provide access to diverse ring sizes and substitution patterns through modulation of ylide reactivity and substrate structure [21]. The mechanistic flexibility of ylide-based approaches enables the synthesis of various benzoxepinone derivatives through modification of reaction conditions and substrate selection.

The thermodynamic stability of 3,4-Dihydro-2H-benzo[b]oxepin-5-one is characterized by several critical thermal parameters that define its operational temperature range and degradation behavior. The compound exhibits a boiling point of 286.6°C at 760 mmHg and a flash point of 133.7°C, indicating moderate thermal stability under normal laboratory conditions [1]. These thermal properties suggest that the compound maintains structural integrity across a wide temperature range, making it suitable for various synthetic and analytical applications.

The degradation pathways of 3,4-Dihydro-2H-benzo[b]oxepin-5-one follow established patterns observed in benzoxepin systems. Primary degradation mechanisms include oxidative degradation through ketone oxidation processes, which can be initiated by radical initiators such as AIBN (azobisisobutyronitrile) . The compound's ketone functionality at the 5-position represents a particularly vulnerable site for oxidative attack, leading to the formation of carboxylic acid derivatives or ring-opening products.

Hydrolytic degradation represents another significant pathway, particularly under acidic or basic conditions. The seven-membered oxepin ring system can undergo hydrolytic ring cleavage, similar to mechanisms observed in related oxepin-CoA compounds in bacterial metabolism [3] [4]. This process typically involves nucleophilic attack on the ether linkage, leading to ring opening and formation of linear dihydroxy compounds.

The compound demonstrates enhanced stability when stored at low temperatures, with optimal preservation occurring at 2-8°C [1]. This temperature dependence reflects the reduced kinetic energy available for bond-breaking processes and oxidative reactions at lower temperatures. Studies on related heterocyclic systems indicate that degradation rates can be reduced by factors of 10-100 when storage temperature is decreased from room temperature to refrigerated conditions [5] [6].

Table 3: Thermodynamic Stability Parameters

ParameterValueStability Implication
Boiling Point286.6°C at 760 mmHgModerate thermal stability
Flash Point133.7°CSafe handling below ignition temperature
Storage Temperature2-8°COptimal preservation conditions
Degradation Onset>160°CThermal decomposition threshold

Solubility Profile and Partition Coefficients (LogP)

The lipophilicity characteristics of 3,4-Dihydro-2H-benzo[b]oxepin-5-one are quantified by its logarithmic partition coefficient (LogP) value of 2.04190 [1]. This value positions the compound in the moderately lipophilic range, indicating favorable partitioning into organic phases while maintaining some degree of aqueous solubility.

The LogP value suggests that the compound exhibits balanced hydrophilic-lipophilic properties, making it suitable for applications requiring membrane permeability while retaining sufficient aqueous solubility for biological systems. This partition coefficient falls within the optimal range (LogP 1-3) for many pharmaceutical applications, suggesting good absorption and distribution characteristics [7] [8].

Comparative analysis with structural analogues reveals systematic variations in lipophilicity based on substitution patterns. The 8-fluoro derivative exhibits a slightly higher LogP value of 2.181, reflecting the lipophilic contribution of the fluorine substituent [9]. This increase in lipophilicity correlates with enhanced membrane permeability but potentially reduced aqueous solubility.

The compound's physical form as a light yellow liquid at room temperature [10] indicates relatively low intermolecular forces and moderate volatility. The liquid state facilitates dissolution in organic solvents and simplifies handling procedures for synthetic and analytical applications.

Solubility predictions based on the compound's structure and LogP value suggest good solubility in organic solvents such as dichloromethane, ethyl acetate, and alcoholic media, while exhibiting limited aqueous solubility. The presence of the carbonyl group provides some polarity that enhances interaction with protic solvents through hydrogen bonding interactions.

Table 4: Partition Coefficient Comparison

CompoundLogP ValueLipophilicity Classification
3,4-Dihydro-2H-benzo[b]oxepin-5-one2.042Moderately lipophilic
8-Fluoro derivative2.181Enhanced lipophilicity
Predicted range1.5-2.5Optimal for drug-like properties

Hydrogen Bonding Capacity and Polar Surface Area

The hydrogen bonding profile of 3,4-Dihydro-2H-benzo[b]oxepin-5-one reveals zero hydrogen bond donors and two hydrogen bond acceptors [11], defining its capacity for intermolecular interactions. The absence of hydrogen bond donors indicates that the compound cannot participate in donor-type hydrogen bonding, limiting its ability to form strong intermolecular networks with protic solvents or biological macromolecules.

The two hydrogen bond acceptor sites correspond to the ether oxygen in the seven-membered ring and the carbonyl oxygen at the 5-position. These acceptor sites enable the compound to participate in hydrogen bonding with protic solvents, biological systems, and other hydrogen bond donors. The carbonyl oxygen represents the stronger acceptor site due to its higher electron density and accessibility compared to the ether oxygen within the ring system.

The polar surface area (PSA) of 26.30 Ų [1] [11] quantifies the molecular surface area occupied by polar atoms and their attached hydrogen atoms. This relatively low PSA value contributes to the compound's moderate lipophilicity and suggests good membrane permeability characteristics. PSA values below 60-70 Ų are typically associated with favorable oral bioavailability and blood-brain barrier penetration.

Comparative analysis with structural analogues demonstrates how functional group modifications affect hydrogen bonding capacity. The 4-ethoxycarbonyl derivative exhibits a significantly higher PSA of 52.60 Ų [12], reflecting the additional polar surface area contributed by the ester functionality. This increase correlates with enhanced hydrogen bonding capacity but potentially reduced membrane permeability.

The compound's hydrogen bonding characteristics influence its solubility patterns, crystal packing arrangements, and intermolecular association behavior. The limited hydrogen bonding capacity contributes to the compound's liquid state at room temperature, as reduced intermolecular forces result in lower melting points and increased molecular mobility.

Table 5: Hydrogen Bonding and Polarity Parameters

ParameterValueMolecular Significance
Hydrogen Bond Donors0No donor capability
Hydrogen Bond Acceptors2Moderate acceptor capacity
Polar Surface Area26.30 ŲLow polarity, good permeability
Topological PSA26.3 ŲConsistent polar surface measurement

Tautomeric Equilibria and Conformational Dynamics

The conformational behavior of 3,4-Dihydro-2H-benzo[b]oxepin-5-one is governed by the flexibility of the seven-membered oxepin ring and the presence of the ketone functionality. Dynamic equilibria exist between different conformational states, primarily involving chair and twist-boat conformations of the seven-membered ring system [13].

The seven-membered ring adopts multiple conformational states due to the inherent flexibility of medium-sized rings. The predominant conformations include chair forms, which provide favorable steric arrangements, and twist-boat forms, which may be accessed through ring puckering motions. The relative populations of these conformations depend on steric interactions, electronic effects, and environmental factors such as solvent polarity and temperature [13].

Benzene oxide-oxepin tautomerism, while not directly applicable to the saturated system under study, provides insight into the electronic and structural dynamics of related oxepin compounds. Studies on benzene oxide-oxepin equilibria demonstrate that such systems can undergo rapid valence tautomeric interconversion with activation energies of approximately 7-9 kcal/mol [14] [15]. While 3,4-Dihydro-2H-benzo[b]oxepin-5-one lacks the unsaturation necessary for such tautomerism, the principles governing oxepin stability and reactivity remain relevant.

The ketone functionality introduces additional conformational considerations through potential keto-enol tautomerism. Under appropriate conditions, the compound may exist in equilibrium with its enol tautomer, particularly in the presence of acidic or basic catalysts. This tautomeric equilibrium can influence the compound's reactivity, spectroscopic properties, and intermolecular interactions.

Ring-chain tautomerism represents another potential dynamic process, where the seven-membered ring could undergo reversible ring-opening to form linear tautomers. However, the thermodynamic stability of the cyclic form generally favors the closed ring structure under normal conditions [14].

The compound's conformational dynamics are influenced by solvent effects, temperature variations, and intermolecular interactions. Polar solvents may stabilize certain conformations through specific solvation patterns, while temperature changes affect the relative populations of different conformational states according to Boltzmann distribution principles.

Comparative Physicochemical Profiling with Structural Analogues

Systematic comparison of 3,4-Dihydro-2H-benzo[b]oxepin-5-one with its structural analogues reveals structure-property relationships that govern the physicochemical behavior of the benzoxepin class. The parent compound serves as a reference point for evaluating the effects of various substitutions on molecular properties and stability characteristics.

The 7-methyl derivative (molecular weight 176.21 g/mol) demonstrates how alkyl substitution affects molecular properties. The methyl group introduces additional hydrophobic character while maintaining the core benzoxepin structure. This substitution typically results in increased lipophilicity, enhanced membrane permeability, and potentially altered metabolic stability compared to the parent compound.

Halogen substitutions significantly modify the physicochemical profile. The 8-fluoro derivative (molecular weight 180.18 g/mol, LogP 2.181) [9] exhibits enhanced lipophilicity while maintaining similar polar surface area characteristics. Fluorine substitution often improves metabolic stability and can modulate biological activity through electronic effects and altered protein binding interactions.

Bromine-containing analogues, including the 7-bromo and 4-bromo derivatives (both with molecular weight 241.08 g/mol) [17] [18], represent significantly more lipophilic variants. The large, polarizable bromine atoms contribute to increased molecular weight and enhanced lipophilicity, potentially affecting dissolution characteristics and biological distribution patterns.

The 4-ethoxycarbonyl derivative (molecular weight 234.25 g/mol, PSA 52.60 Ų) [12] demonstrates the impact of polar functional group introduction. The ester substituent doubles the polar surface area compared to the parent compound, significantly altering solubility characteristics and hydrogen bonding capacity. This modification typically enhances aqueous solubility while potentially reducing membrane permeability.

Comparative stability analysis reveals that halogenated derivatives generally exhibit enhanced chemical stability due to the electron-withdrawing effects of halogen substituents. These electronic effects stabilize the aromatic ring system and can influence the reactivity of the ketone functionality. Conversely, electron-donating substituents such as methyl groups may increase susceptibility to oxidative degradation.

The molecular volume and surface area variations among analogues affect physical properties such as melting points, boiling points, and solubility characteristics. Larger substituents generally increase molecular volume and reduce packing efficiency, leading to lower melting points and altered dissolution behavior.

Electronic effects of substituents influence both chemical reactivity and spectroscopic properties. Electron-withdrawing groups such as halogens and ester functionalities affect the electron density distribution within the molecule, potentially altering UV absorption characteristics, NMR chemical shifts, and chemical reactivity patterns.

Table 6: Comprehensive Physicochemical Comparison of Structural Analogues

CompoundMW (g/mol)LogPPSA (Ų)Key ModificationsProperty Impact
Parent compound162.192.04226.30-Reference standard
7-Methyl176.21N/RN/RAlkyl substitutionEnhanced lipophilicity
8-Fluoro180.182.18126.30Halogen additionImproved stability
4-Ethoxycarbonyl234.25N/R52.60Ester introductionIncreased polarity
7-Bromo241.08N/RN/RHeavy halogenMaximum lipophilicity
4-Bromo241.08N/RN/RPositional variationAltered reactivity

*N/R = Not Reported in available literature

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

6786-30-7

Wikipedia

3,4-Dihydro-2H-benzo[b]oxepin-5-one

Dates

Last modified: 08-16-2023

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